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Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for

multiple sclerosis (MS). The choice of EAE model is critical as it can significantly influence the

immunological mechanisms at play and, consequently, the outcomes of preclinical drug testing.

Myelin Oligodendrocyte Glycoprotein (MOG) is a key autoantigen used to induce EAE, with

different MOG peptides and proteins giving rise to distinct disease phenotypes and

immunological responses. A crucial aspect of this heterogeneity lies in the profile of cytokines

produced during the course of the disease. This guide provides a comparative analysis of

cytokine profiles in various MOG-induced EAE models, supported by experimental data and

detailed protocols to aid in model selection and experimental design.

Comparative Cytokine Profiles
The cytokine milieu in EAE is a dynamic interplay between pro-inflammatory and anti-

inflammatory signals, largely driven by different T helper (Th) cell subsets. The two most

commonly studied MOG-induced EAE models are the MOG35-55 peptide-induced model in

C57BL/6 mice, which typically results in a chronic disease course, and the MOG1-125 or

MOG1-128 protein-induced model, which also involves a significant B cell component.[1] The

choice of mouse strain is also critical, with C57BL/6 mice developing a chronic, non-relapsing

disease, while SJL mice are prone to a relapsing-remitting disease course.[2]

Below is a summary of the expected cytokine profiles in these models. It is important to note

that obtaining precise, directly comparable quantitative data across different studies is
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challenging due to variations in experimental protocols. Therefore, this table incorporates both

quantitative data where available and qualitative descriptions from the literature.

Table 1: Comparative Cytokine Profiles in Different MOG-Induced EAE Models
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Cytokine
MOG35-55 in
C57BL/6 (Chronic
Model)

MOG1-125/128 in
C57BL/6 (Chronic
Model with B-cell
component)

MOG-induced EAE
in SJL (Relapsing-
Remitting Model)

IFN-γ (Th1)

Elevated at onset and

peak.[3][4] Levels in

cultured CD4+ T cells

post-stimulation can

reach ~1451.3 ± 59.4

pg/mL.[5]

Significantly Elevated.

[1] Generally

considered to induce

a stronger Th1

response compared to

MOG35-55.

Elevated, particularly

during relapses.

IL-17 (Th17)

Elevated at onset and

peak.[1][3][4] A key

pathogenic cytokine in

this model.

Significantly Elevated.

[1]

Elevated, especially

during the initial

phases and relapses.

IL-4 (Th2)

Low to moderate.

Levels in cultured

CD4+ T cells post-

stimulation are around

298.6 ± 7.7 pg/mL.[5]

Variable, but generally

lower than Th1/Th17

cytokines.

Elevated during

remission phases,

suggesting a role in

recovery.

IL-10 (Treg/Anti-

inflammatory)

Present, but may be

insufficient to prevent

chronic disease.

Plasma levels can be

around 7.82 ± 1.71

pg/mL during the

chronic phase.

Present, but its role in

the context of a strong

B-cell and Th1

response is complex.

Elevated during

remission, contributing

to the resolution of

inflammation.

TNF-α (Pro-

inflammatory)

Elevated in the CNS

during acute disease.

Elevated, contributing

to inflammation.

Elevated during acute

phases and relapses.

IL-6 (Pro-

inflammatory)

Elevated in the CNS

at the peak of the

disease.

Elevated, important

for Th17 differentiation

and B-cell responses.

Elevated, particularly

during the induction of

relapses.
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Detailed and consistent experimental protocols are crucial for the reproducibility of EAE

studies. Below are standardized protocols for the induction of EAE using MOG35-55 and

MOG1-125 in C57BL/6 mice.

Protocol 1: MOG35-55-Induced EAE in C57BL/6 Mice
(Chronic Model)
This model is characterized by a strong T-cell-mediated autoimmune response.

Materials:

MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4

mg/mL)

Pertussis toxin (PTx)

Sterile Phosphate-Buffered Saline (PBS)

Female C57BL/6 mice, 8-12 weeks old

Procedure:

Antigen Emulsion Preparation:

Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

Prepare an emulsion by mixing the MOG35-55 solution with an equal volume of CFA.

Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable

emulsion is formed. A drop of the emulsion should not disperse in water.

Immunization (Day 0):

Anesthetize the mice.

Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank

(total of 200 µL per mouse, containing 200 µg of MOG35-55).
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Administer 200-300 ng of PTx in 200 µL of PBS via intraperitoneal (i.p.) injection.

Second PTx Injection (Day 2):

Administer a second dose of 200-300 ng of PTx in 200 µL of PBS i.p.

Clinical Scoring:

Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. A

standard scoring scale is as follows:

0: No clinical signs

1: Limp tail

2: Hind limb weakness

3: Complete hind limb paralysis

4: Hind and forelimb paralysis

5: Moribund or dead

Expected Disease Course: Mice typically develop clinical signs between days 9 and 14 post-

immunization, with a peak of disease around days 16-20, followed by a chronic, non-remitting

paralysis.[2]

Protocol 2: MOG1-125-Induced EAE in C57BL/6 Mice
(Chronic Model with B-cell Involvement)
This model involves both T-cell and B-cell responses to the MOG protein.

Materials:

Recombinant MOG1-125 protein

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4

mg/mL)
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Pertussis toxin (PTx)

Sterile Phosphate-Buffered Saline (PBS)

Female C57BL/6 mice, 8-12 weeks old

Procedure:

Antigen Emulsion Preparation:

Dissolve MOG1-125 protein in sterile PBS to a final concentration of 1-2 mg/mL.

Prepare an emulsion with CFA as described in Protocol 1.

Immunization (Day 0):

Anesthetize the mice.

Inject 100 µL of the MOG1-125/CFA emulsion subcutaneously into two sites on the flank

(total of 200 µL per mouse, containing 100-200 µg of MOG1-125).

Administer 200-300 ng of PTx in 200 µL of PBS i.p.

Second PTx Injection (Day 2):

Administer a second dose of 200-300 ng of PTx in 200 µL of PBS i.p.

Clinical Scoring:

Monitor and score mice daily as described in Protocol 1.

Expected Disease Course: The disease onset and progression are similar to the MOG35-55

model, resulting in a chronic paralysis. However, this model is characterized by the presence of

anti-MOG antibodies and a significant B-cell component in the CNS infiltrates.

Visualization of Key Signaling Pathways
The differentiation of naïve CD4+ T cells into distinct effector subsets is a critical determinant of

the cytokine profile in EAE. The following diagrams illustrate the key signaling pathways
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involved in this process.
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Caption: T helper cell differentiation pathways.
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Caption: Experimental workflow for MOG-induced EAE.
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This guide provides a foundational understanding of the cytokine profiles in different MOG-

induced EAE models. For in-depth studies, it is recommended to perform in-house

characterization of the chosen model to establish baseline cytokine levels and dynamics,

ensuring robust and reproducible results for the evaluation of novel therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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